3-Benzyloxy-5-trifluoromethyl benzaldehyde

Lipophilicity Drug Design Physicochemical Property

3-Benzyloxy-5-trifluoromethyl benzaldehyde (CAS 796119-69-2) is a substituted aromatic aldehyde featuring a benzyloxy (-OCH₂C₆H₅) group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. This compound serves as a versatile building block in organic synthesis, particularly for constructing molecules containing both electron-donating and strongly electron-withdrawing functionalities.

Molecular Formula C15H11F3O2
Molecular Weight 280.24 g/mol
Cat. No. B14019445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyloxy-5-trifluoromethyl benzaldehyde
Molecular FormulaC15H11F3O2
Molecular Weight280.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=CC(=C2)C(F)(F)F)C=O
InChIInChI=1S/C15H11F3O2/c16-15(17,18)13-6-12(9-19)7-14(8-13)20-10-11-4-2-1-3-5-11/h1-9H,10H2
InChIKeyDMJJJMJNFUJZRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyloxy-5-trifluoromethyl Benzaldehyde: A Key Fluorinated Aldehyde Intermediate for Pharmaceutical and Agrochemical Synthesis


3-Benzyloxy-5-trifluoromethyl benzaldehyde (CAS 796119-69-2) is a substituted aromatic aldehyde featuring a benzyloxy (-OCH₂C₆H₅) group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring . This compound serves as a versatile building block in organic synthesis, particularly for constructing molecules containing both electron-donating and strongly electron-withdrawing functionalities . The combination of the benzyloxy and trifluoromethyl substituents imparts unique physicochemical properties, including enhanced lipophilicity and altered reactivity profiles, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals where fluorinated moieties are critical for modulating biological activity and metabolic stability [1].

Why Generic Substitution of 3-Benzyloxy-5-trifluoromethyl Benzaldehyde Fails: The Critical Interplay of Substituent Positioning and Electronic Effects


The precise positioning of the benzyloxy and trifluoromethyl groups on the aromatic ring is non-negotiable for downstream reactivity and target molecule properties. Isomeric analogs, such as 4-benzyloxy-3-trifluoromethyl benzaldehyde or 2-benzyloxy-5-trifluoromethyl benzaldehyde, exhibit distinct electronic landscapes due to differing resonance and inductive effects from the substituents [1]. These differences translate to altered regioselectivity in electrophilic aromatic substitution, variations in the acidity of adjacent protons, and divergent conformational preferences, all of which can derail a synthetic route or compromise the biological activity of the final drug candidate [2]. Simple substitution with a non-fluorinated analog or a differently substituted benzaldehyde is therefore not a viable option; it risks complete failure of a key synthetic step, necessitating costly re-optimization [3].

3-Benzyloxy-5-trifluoromethyl Benzaldehyde: Head-to-Head Comparative Evidence for Differentiated Selection


Lipophilicity (LogP) Differential vs. Common Trifluoromethylbenzaldehyde Analogs

The target compound demonstrates significantly higher lipophilicity compared to mono-substituted trifluoromethylbenzaldehyde analogs, a critical parameter for membrane permeability and pharmacokinetic profile in drug discovery. The calculated LogP for 3-benzyloxy-5-trifluoromethyl benzaldehyde is approximately 4.10 [1], whereas 3-(trifluoromethyl)benzaldehyde has a reported LogP of 2.52 and 2-(trifluoromethyl)benzaldehyde has a LogP of 2.67 [2]. This represents a >1.4 log unit increase, corresponding to an over 25-fold higher theoretical octanol-water partition coefficient.

Lipophilicity Drug Design Physicochemical Property

Substitution Pattern Impact on Electrophilicity and Reactivity

The meta-substitution pattern of the aldehyde group relative to the strong electron-withdrawing trifluoromethyl group (at the 5-position) in the target compound creates a distinct reactivity profile compared to its ortho- and para-substituted isomers. While direct comparative kinetic data for this specific aldehyde is absent in the public domain, class-level inference from studies on benzaldehyde derivatives confirms that meta-substituted electron-withdrawing groups have a fundamentally different influence on the rate of nucleophilic addition at the carbonyl carbon than ortho or para substitution [1]. This electronic environment is not achievable with other positional isomers like 2-(benzyloxy)-5-(trifluoromethyl)benzaldehyde or 4-(benzyloxy)-3-(trifluoromethyl)benzaldehyde, ensuring predictable and controlled reactivity in condensation or addition reactions [2].

Electrophilicity Synthetic Chemistry Regioselectivity

Synthetic Utility as a Versatile Intermediate for Drug Discovery

The benzyloxy-trifluoromethyl benzaldehyde motif, exemplified by the target compound, is a privileged scaffold in medicinal chemistry. Patents and literature highlight the use of related structures, such as 3,5-bis(trifluoromethyl)benzyl ethers, as key intermediates for developing high-affinity NK1 receptor antagonists with good oral activity [1]. The target compound, with its aldehyde handle, offers a crucial point of diversification for generating libraries of analogs for structure-activity relationship (SAR) studies, a capability not shared by non-aldehyde analogs [2].

Medicinal Chemistry NK1 Antagonist Synthetic Intermediate

Analytical Purity and Batch-to-Batch Consistency from Commercial Suppliers

For reliable research and industrial application, procurement decisions hinge on verified purity. Reputable suppliers offer 3-benzyloxy-5-trifluoromethyl benzaldehyde with a guaranteed purity of Not Less Than (NLT) 98% [1]. This specification, supported by analytical certificates (e.g., HPLC, NMR), ensures reproducibility in synthetic and assay work, mitigating the risk of failure due to unknown impurities that can plague less rigorously sourced or in-house synthesized material .

Quality Control Procurement Purity

Best Research and Industrial Application Scenarios for 3-Benzyloxy-5-trifluoromethyl Benzaldehyde


Synthesis of Novel Pharmaceutical Candidates Targeting CNS Disorders

Leverage the high lipophilicity (LogP ~4.1) [1] of this aldehyde to design and synthesize lead compounds with improved blood-brain barrier (BBB) penetration. Its use as a core building block for generating diverse libraries is ideal for CNS-focused drug discovery programs, where enhanced brain exposure is a critical requirement.

Structure-Activity Relationship (SAR) Exploration of NK1 Receptor Antagonists

Employ this aldehyde as a key intermediate in the synthesis of novel analogs of 3-(benzyloxy)-1-azabicyclo[2.2.2]octane NK1 antagonists, a class with established in vitro and in vivo activity [2]. The aldehyde functional group provides a reactive handle for late-stage diversification, enabling systematic SAR studies to optimize potency and selectivity.

Reliable Intermediate for High-Value Fluorinated Agrochemicals

The unique electronic properties conferred by the meta-trifluoromethyl and para-benzyloxy groups allow for predictable regioselective modifications, making it a reliable intermediate in the multi-step synthesis of fluorinated agrochemicals [3]. Procuring the compound at a guaranteed 98% purity ensures batch-to-batch consistency in complex synthetic sequences, a key factor in process chemistry [4].

Academic and Industrial Research Requiring Reproducible Physicochemical Data

For studies involving quantitative structure-property relationship (QSPR) modeling or investigations into fluorinated building block reactivity, this well-characterized compound (with documented LogP and structural data) offers a reliable standard. Its commercial availability at defined purity levels ensures that computational predictions and experimental observations can be reliably reproduced and compared across different laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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